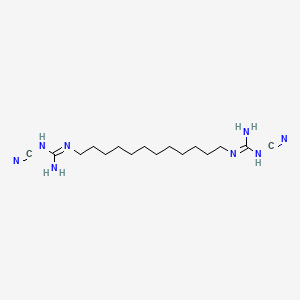
1-Benzyl-2-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-phenylpiperidine is a chemical compound belonging to the piperidine class. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds in this class are known for their significant roles in medicinal chemistry and drug development due to their diverse pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-phenylpiperidine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 2-phenylpiperidine in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of pyridine derivatives. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2-phenylpiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or phenyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base in an organic solvent.
Major Products:
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzyl-2-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of analgesics and antipsychotics.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-phenylpiperidine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, leading to alterations in neurotransmitter release and receptor activity. This interaction can result in analgesic and antipsychotic effects .
Comparaison Avec Des Composés Similaires
Methylphenidate: A benzylpiperidine derivative used as a stimulant.
Pethidine: An opioid analgesic with a piperidine structure.
Paroxetine: A selective serotonin reuptake inhibitor with a piperidine moiety.
Uniqueness: 1-Benzyl-2-phenylpiperidine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike other piperidine derivatives, it has a benzyl group attached to the nitrogen atom, which influences its binding affinity and activity at various receptors .
Propriétés
Numéro CAS |
36939-29-4 |
|---|---|
Formule moléculaire |
C18H21N |
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
1-benzyl-2-phenylpiperidine |
InChI |
InChI=1S/C18H21N/c1-3-9-16(10-4-1)15-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2 |
Clé InChI |
TYUXYZYCGWFXIO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)




![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)




